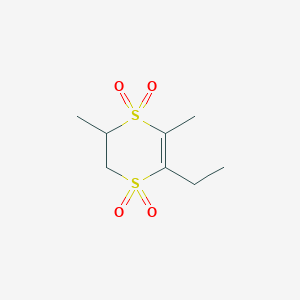
3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” is a complex organic compound that features multiple functional groups, including a benzodioxole moiety, a pyrimidotriazine core, and an oxide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” would likely involve multiple steps, including the formation of the benzodioxole ring, the construction of the pyrimidotriazine core, and the introduction of the oxide group. Typical reaction conditions might include:
Formation of Benzodioxole Ring: This could involve the cyclization of catechol derivatives with formaldehyde.
Construction of Pyrimidotriazine Core: This might be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of Oxide Group: Oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering its biological activity or chemical properties.
Reduction: Reduction reactions could target the oxide group, converting it to a hydroxyl group or removing it entirely.
Substitution: Various substitution reactions could occur at different positions on the benzodioxole or pyrimidotriazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, mCPBA, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution could introduce a variety of functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, potentially leading to the development of new drugs.
Industry
In industry, the compound might find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” would depend on its specific biological targets and pathways. This could involve interactions with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like safrole and piperonal, which also contain the benzodioxole moiety.
Pyrimidotriazine Derivatives: Compounds like trimethoprim, which feature a pyrimidine ring fused with other heterocycles.
Uniqueness
The uniqueness of “3-(1,3-Benzodioxol-5-yl)-1,6-dimethylpyrimido(5,4-e)(1,2,4)triazine-5,7(1H,6H)-dione 4-oxide” lies in its specific combination of functional groups and ring systems, which could confer unique chemical properties and biological activities not found in other compounds.
Properties
CAS No. |
57562-66-0 |
|---|---|
Molecular Formula |
C14H11N5O5 |
Molecular Weight |
329.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,6-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione |
InChI |
InChI=1S/C14H11N5O5/c1-17-13(20)10-12(15-14(17)21)18(2)16-11(19(10)22)7-3-4-8-9(5-7)24-6-23-8/h3-5H,6H2,1-2H3 |
InChI Key |
NMUZICGNWZUGMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=[N+](C(=N1)C3=CC4=C(C=C3)OCO4)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
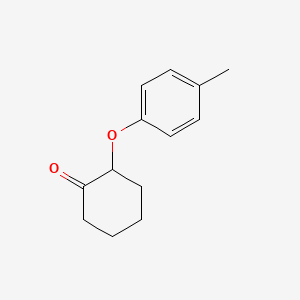

![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)
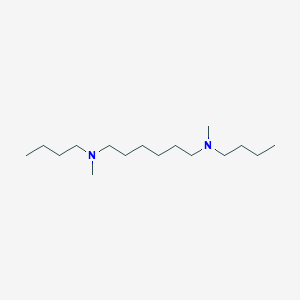
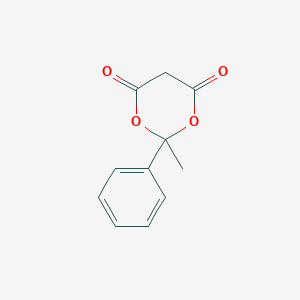
![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)
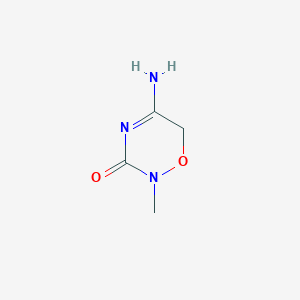
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)

![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
